Klaineanone
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Overview
Description
Klaineanone is a highly oxygenated quassinoid, a class of natural products known for their bitter taste and significant biological activities. Quassinoids are primarily derived from plants of the Simaroubaceae family. This compound was first isolated and structurally characterized in the early 1960s by Polonsky and Bourguignon-Zybler . It has since attracted considerable attention due to its potential therapeutic applications, particularly in the fields of anticancer and antimalarial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of klaineanone has been accomplished through various synthetic routes. One notable method involves a 17-step synthesis starting from a tetracyclic ketone . The process includes key steps such as hydrogenation, catalytic amounts of p-toluenesulfonic acid, and chromatographic purification using hexane-ether mixtures . Another approach utilizes an intramolecular Diels-Alder reaction to construct the this compound ring system stereoselectively .
Industrial Production Methods
While this compound is primarily synthesized in research laboratories, industrial-scale production methods are not well-documented. The complexity and length of the synthetic routes make large-scale production challenging. advancements in synthetic organic chemistry may pave the way for more efficient industrial production methods in the future.
Chemical Reactions Analysis
Types of Reactions
Klaineanone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, particularly at positions with reactive functional groups.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Hydrogen gas: Used in hydrogenation reactions.
Palladium on charcoal: A catalyst for hydrogenation.
p-Toluenesulfonic acid: Used as a catalyst in various reactions.
Hexane-ether mixtures: Used for chromatographic purification.
Major Products
The major products formed from these reactions include various oxygenated derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
Chemistry: Klaineanone serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Biology: this compound’s biological activities make it a valuable compound for studying cellular processes and biochemical pathways.
Medicine: this compound has shown promising anticancer and antimalarial activities.
Industry: While not widely used industrially, this compound’s unique properties make it a potential candidate for developing new pharmaceuticals and agrochemicals.
Mechanism of Action
Klaineanone exerts its effects through several mechanisms:
Inhibition of phosphoribosyl pyrophosphate aminotransferase: This enzyme is involved in the de novo purine synthesis pathway, which is crucial for cell proliferation.
Inhibition of aerobic respiration: This compound disrupts mitochondrial function, leading to reduced energy production in cells.
Activation of caspase-3: This leads to programmed cell death (apoptosis), which is beneficial in targeting cancer cells.
Alteration of microtubules: This compound affects the stability and function of microtubules, which are essential for cell division and intracellular transport.
Comparison with Similar Compounds
Klaineanone is part of the quassinoid family, which includes several similar compounds:
Quassin: Another quassinoid with similar bitter properties and biological activities.
Neoquassin: Structurally related to quassin, with slight variations in functional groups.
Nigakilactones: A group of quassinoids with lactone linkages and diverse biological activities.
This compound is unique due to its highly oxygenated structure and specific biological activities, particularly its potent anticancer and antimalarial effects. Its complex synthesis and distinct chemical properties set it apart from other quassinoids.
Properties
CAS No. |
4668-74-0 |
---|---|
Molecular Formula |
C20H28O6 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
(1R,2S,3S,7S,9R,13S,14R,15R,16R,17S)-3,15,16-trihydroxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-5-ene-4,11-dione |
InChI |
InChI=1S/C20H28O6/c1-8-5-12(21)18(25)20(4)10(8)6-13-19(3)11(7-14(22)26-13)9(2)15(23)16(24)17(19)20/h5,9-11,13,15-18,23-25H,6-7H2,1-4H3/t9-,10+,11+,13-,15-,16+,17+,18-,19-,20+/m1/s1 |
InChI Key |
WJMXTGAXNJDIRW-IKRQWABHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]2([C@H]([C@H]([C@@H]1O)O)[C@@]4([C@@H](C3)C(=CC(=O)[C@H]4O)C)C)C |
Canonical SMILES |
CC1C2CC(=O)OC3C2(C(C(C1O)O)C4(C(C3)C(=CC(=O)C4O)C)C)C |
Origin of Product |
United States |
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